(2-Methoxy-5-propylphenyl)boronic acid
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Overview
Description
(2-Methoxy-5-propylphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a methoxy group at the 2-position and a propyl group at the 5-position. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-5-propylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under mild conditions, making it suitable for a wide range of substrates.
Industrial Production Methods: Industrial production of boronic acids often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This method allows for the efficient synthesis of various boronic acids with high throughput and minimal reaction times .
Chemical Reactions Analysis
Types of Reactions: (2-Methoxy-5-propylphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.
Substitution: The boronic acid group can be substituted with various nucleophiles, leading to the formation of different functionalized products.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Scientific Research Applications
(2-Methoxy-5-propylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Methoxy-5-propylphenyl)boronic acid in various applications involves its ability to form reversible covalent bonds with diols and other nucleophiles. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, boronic acids can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the methoxy and propyl substituents, making it less sterically hindered and more reactive in certain reactions.
(2-Methoxyphenyl)boronic Acid: Similar structure but lacks the propyl group, affecting its solubility and reactivity.
(5-Propylphenyl)boronic Acid: Lacks the methoxy group, which can influence its electronic properties and reactivity.
Uniqueness: (2-Methoxy-5-propylphenyl)boronic acid is unique due to the combined presence of the methoxy and propyl groups, which can influence its reactivity, solubility, and ability to participate in specific chemical reactions. These substituents can also affect the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry .
Properties
Molecular Formula |
C10H15BO3 |
---|---|
Molecular Weight |
194.04 g/mol |
IUPAC Name |
(2-methoxy-5-propylphenyl)boronic acid |
InChI |
InChI=1S/C10H15BO3/c1-3-4-8-5-6-10(14-2)9(7-8)11(12)13/h5-7,12-13H,3-4H2,1-2H3 |
InChI Key |
PRCRHBGVASZBMD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)CCC)OC)(O)O |
Origin of Product |
United States |
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